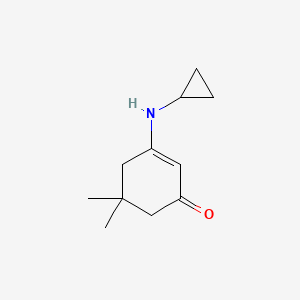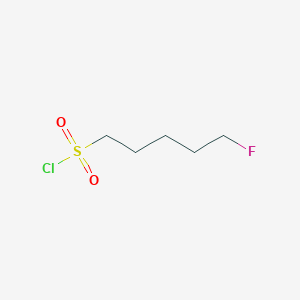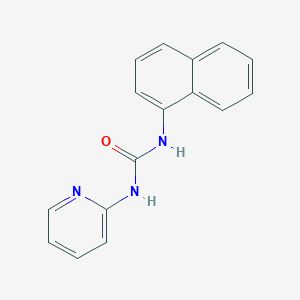
2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one
Übersicht
Beschreibung
2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one is a chemical compound with the molecular formula C11H9BrN2O. It features a unique structure that includes a bromine atom and a pyridazinone ring system, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
The synthesis of 2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the Indeno Ring System: This step involves the cyclization of appropriate precursors to form the indeno ring.
Bromination: Introduction of the bromine atom into the indeno ring system.
Formation of the Pyridazinone Ring: This step involves the cyclization and formation of the pyridazinone ring, often through the use of hydrazine derivatives.
Analyse Chemischer Reaktionen
2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4,4a,5-Tetrahydro-7-bromo-3H-indeno(1,2-c)pyridazin-3-one include other indeno-pyridazinone derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring systems. The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity.
Some similar compounds include:
- 2,4,4a,5-Tetrahydro-3H-indeno(1,2-c)pyridazin-3-one
- 2,4,4a,5-Tetrahydro-7-chloro-3H-indeno(1,2-c)pyridazin-3-one
- 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one
Eigenschaften
IUPAC Name |
7-bromo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-2-9-6(4-8)3-7-5-10(15)13-14-11(7)9/h1-2,4,7H,3,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQPFZZZTNSYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NN=C2C3=C1C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988823 | |
| Record name | 7-Bromo-4a,5-dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69099-75-8 | |
| Record name | 3H-Indeno(1,2-c)pyridazin-3-one, 2,4,4a,5-tetrahydro-7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-4a,5-dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)













